molecular formula C15H10ClNS B8768943 2-(2'-Chlorostyryl)benzothiazole

2-(2'-Chlorostyryl)benzothiazole

Cat. No.: B8768943
M. Wt: 271.8 g/mol
InChI Key: HTEKLEOBQXASPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2'-Chlorostyryl)benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a 2-chlorophenyl group through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2'-Chlorostyryl)benzothiazole typically involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzothiazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2'-Chlorostyryl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzothiazole
  • 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzoxazole
  • 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzimidazole

Uniqueness

2-(2'-Chlorostyryl)benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H

InChI Key

HTEKLEOBQXASPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthetic sequence commences with the condensation of a 2-chloro-benzaldehyde with 2-methylbenzothiazole II in boiling acetic anhydride to give 2-(2'-chlorostyryl)benzothiazole III.
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